3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group
Mechanism of Action
: Synthesis of imidazo[1,2-a]pyridines: a decade update : Synthesis of Novel 2-(Pyridin-2-yl … : Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine … : Functionalization of imidazo[1,2-a]pyridines via radical reactions : Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under …
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The synthesis may also involve condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and halogenating agents. Reaction conditions may vary depending on the specific transformation desired, but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives of the compound .
Scientific Research Applications
3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the fluorine and benzenesulfonamide groups.
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Another halogenated derivative with antimicrobial properties.
Uniqueness
3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to the combination of its fluorine atom, imidazo[1,2-a]pyridine moiety, and benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-12-4-3-9-20-11-14(19-16(12)20)7-8-18-23(21,22)15-6-2-5-13(17)10-15/h2-6,9-11,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMXCXFAIAFSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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